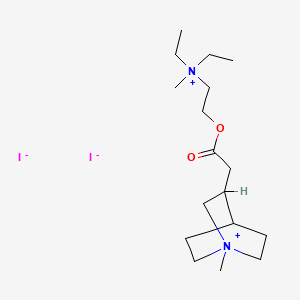
N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine is a chemical compound belonging to the class of thiadiazines Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form, such as a thiadiazolidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its structural features may allow it to interact with specific biological targets, making it a potential lead compound for therapeutic development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine exerts its effects is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The phenyl groups and the thiadiazine ring can engage in these interactions, potentially affecting various molecular pathways.
類似化合物との比較
Similar Compounds
5-phenyl-6H-1,3,4-thiadiazin-2-amine: This compound is similar but has only one phenyl group attached to the thiadiazine ring.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines:
Uniqueness
N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine is unique due to the presence of three phenyl groups, which significantly influence its chemical reactivity and potential applications. This structural feature distinguishes it from other thiadiazines and contributes to its versatility in various scientific research fields.
特性
CAS番号 |
63633-60-3 |
|---|---|
分子式 |
C21H17N3S |
分子量 |
343.4 g/mol |
IUPAC名 |
N,5,6-triphenyl-3,6-dihydro-1,3,4-thiadiazin-2-imine |
InChI |
InChI=1S/C21H17N3S/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)25-21(24-23-19)22-18-14-8-3-9-15-18/h1-15,20H,(H,22,24) |
InChIキー |
XQCZCFJIPMBZNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=NNC(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)




![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)





![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
